![molecular formula C18H9BrClN5O2 B13503689 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile is a synthetic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple heterocyclic rings, including pyrazole, pyridine, and benzoxazine, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether. This intermediate is then reacted with phosphorus tribromide to yield 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of its constituent atoms.
Cyclization Reactions: The formation of additional heterocyclic rings through cyclization reactions is possible due to the reactive nature of its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus tribromide for bromination, dimethyl butynedioate for ester formation, and various bases and solvents to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyridines, and benzoxazines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile involves binding to specific molecular targets, such as ryanodine receptors. This binding leads to the depletion of intracellular calcium stores, resulting in muscle paralysis and death in target organisms . The compound’s unique structure allows it to interact with these receptors with high specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
Chlorantraniliprole: A similar compound with a pyrazole and pyridine ring structure, used as an insecticide.
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another related compound with similar chemical properties and applications.
Uniqueness
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile stands out due to its benzoxazine ring, which imparts additional stability and reactivity. This unique feature makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C18H9BrClN5O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-8-methyl-4-oxo-3,1-benzoxazine-6-carbonitrile |
InChI |
InChI=1S/C18H9BrClN5O2/c1-9-5-10(8-21)6-11-15(9)23-17(27-18(11)26)13-7-14(19)24-25(13)16-12(20)3-2-4-22-16/h2-7H,1H3 |
Clave InChI |
INKMAGKGDPLJDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C(OC2=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
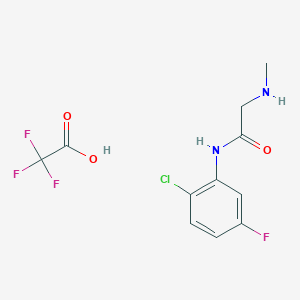
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
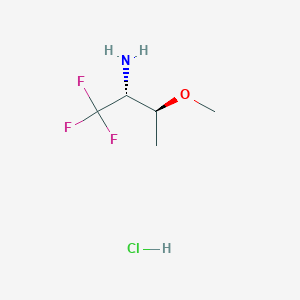

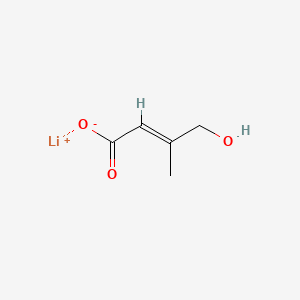


![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
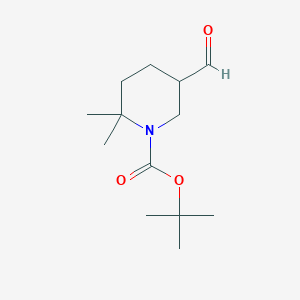
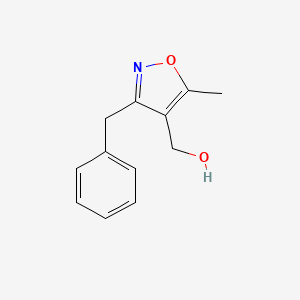

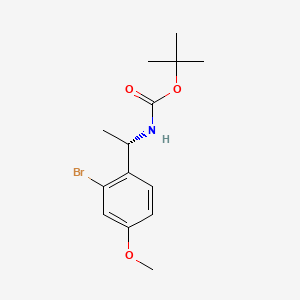
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
